molecular formula C9H12BrN3O B8166058 1-(Azetidin-1-yl)-3-(4-bromo-1H-pyrazol-1-yl)propan-1-one

1-(Azetidin-1-yl)-3-(4-bromo-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B8166058
M. Wt: 258.12 g/mol
InChI Key: ZRDCTWBFWXWDAM-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-3-(4-bromo-1H-pyrazol-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(Azetidin-1-yl)-3-(4-bromo-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring is formed through cyclization reactions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via condensation reactions with appropriate reagents.

    Bromination: The final step involves the bromination of the pyrazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(Azetidin-1-yl)-3-(4-bromo-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Azetidin-1-yl)-3-(4-bromo-1H-pyrazol-1-yl)propan-1-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-3-(4-bromo-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings contribute to its binding affinity and specificity towards certain enzymes and receptors. The bromine atom may enhance its reactivity and facilitate interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Azetidin-1-yl)-3-(4-bromo-1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(Azetidin-1-yl)-3-(4-chloro-1H-pyrazol-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(Azetidin-1-yl)-3-(4-methyl-1H-pyrazol-1-yl)propan-1-one: Features a methyl group instead of a halogen, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(azetidin-1-yl)-3-(4-bromopyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-6-11-13(7-8)5-2-9(14)12-3-1-4-12/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCTWBFWXWDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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